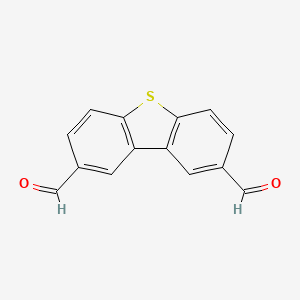
Dibenzothiophene-2,8-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzothiophene-2,8-dicarbaldehyde is an organic compound with the molecular formula C14H8O2S. It is a derivative of dibenzothiophene, featuring two formyl groups at the 2 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzothiophene-2,8-dicarbaldehyde typically involves the formylation of dibenzothiophene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to introduce formyl groups at the desired positions .
Industrial Production Methods
This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzothiophene-2,8-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Dibenzothiophene-2,8-dicarboxylic acid.
Reduction: Dibenzothiophene-2,8-dimethanol.
Substitution: Various substituted dibenzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Dibenzothiophene-2,8-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibenzothiophene-2,8-dicarbaldehyde depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to the reactive formyl groups.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without formyl groups.
Dibenzothiophene-2,8-dicarboxylic acid: The oxidized form of dibenzothiophene-2,8-dicarbaldehyde.
Dibenzothiophene-2,8-dimethanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of two formyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in materials science and pharmaceuticals .
Properties
CAS No. |
25185-91-5 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
dibenzothiophene-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O2S/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-8H |
InChI Key |
LFAGMIMSUYTWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3=C(S2)C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















